
5-(Pyridazin-4-yl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridazin-4-yl)nicotinaldehyde is a heterocyclic compound that features both pyridazine and nicotinaldehyde moieties. The compound’s structure includes a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms, and a nicotinaldehyde group, which is a derivative of nicotinic acid (vitamin B3). This unique combination of functional groups makes this compound an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-4-yl)nicotinaldehyde typically involves the formation of the pyridazine ring followed by the introduction of the nicotinaldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridazine precursor, the reaction can be carried out in the presence of a base and a solvent such as ethanol or methanol. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-4-yl)nicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions can be carried out using various reagents, depending on the desired functional group to be introduced.
Major Products
Oxidation: The major product is 5-(Pyridazin-4-yl)nicotinic acid.
Reduction: The major product is 5-(Pyridazin-4-yl)nicotinyl alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
5-(Pyridazin-4-yl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-4-yl)nicotinaldehyde involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes and receptors, modulating their activity. For example, pyridazine derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The nicotinaldehyde group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler compound with a similar pyridazine ring structure.
Nicotinaldehyde: A compound with a similar nicotinaldehyde group but lacking the pyridazine ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Uniqueness
5-(Pyridazin-4-yl)nicotinaldehyde is unique due to the combination of the pyridazine and nicotinaldehyde moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its simpler counterparts.
Properties
CAS No. |
1346687-50-0 |
|---|---|
Molecular Formula |
C10H7N3O |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-pyridazin-4-ylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H7N3O/c14-7-8-3-10(5-11-4-8)9-1-2-12-13-6-9/h1-7H |
InChI Key |
MYXHZIKLHOYLGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)
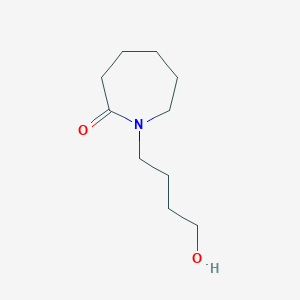


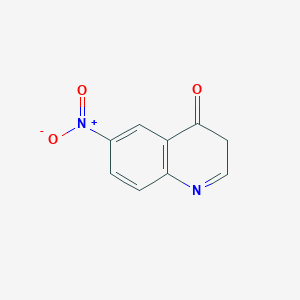

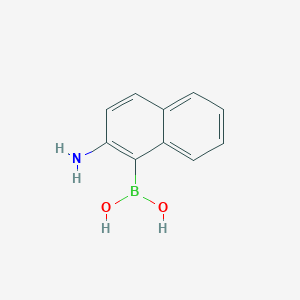
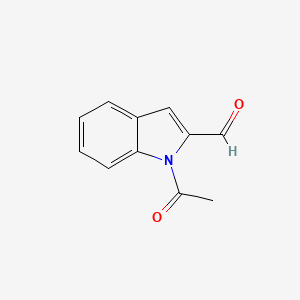


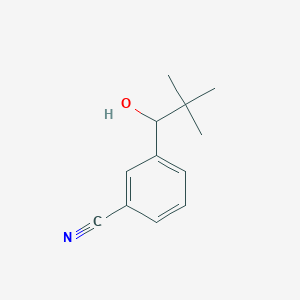
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)

![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)
